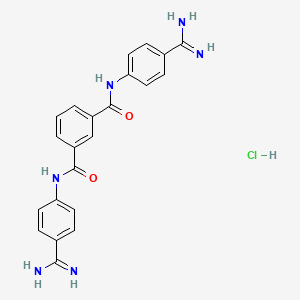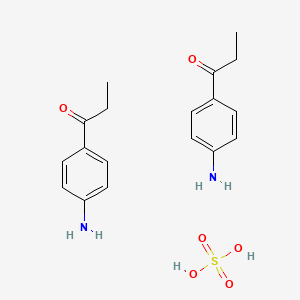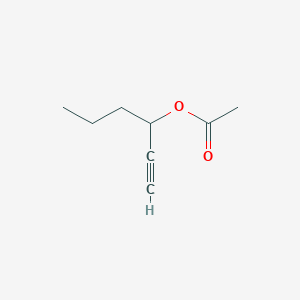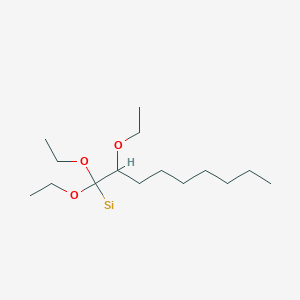
CID 78062502
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2-TRIETHOXYNONYL)SILANE is an organosilicon compound that belongs to the class of alkoxysilanes. These compounds are characterized by the presence of silicon atoms bonded to alkoxy groups. (1,1,2-TRIETHOXYNONYL)SILANE is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2-TRIETHOXYNONYL)SILANE typically involves the reaction of nonyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nonyl Alcohol+Triethoxysilane→(1,1,2-TRIETHOXYNONYL)SILANE+By-products
Industrial Production Methods
Industrial production of (1,1,2-TRIETHOXYNONYL)SILANE involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,2-TRIETHOXYNONYL)SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Reduction: Metal catalysts such as platinum or palladium.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Reduction: Reduced organic compounds.
Aplicaciones Científicas De Investigación
(1,1,2-TRIETHOXYNONYL)SILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism of action of (1,1,2-TRIETHOXYNONYL)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane polymers. These polymers are responsible for the compound’s adhesive and coating properties. The molecular targets and pathways involved include the silicon-oxygen bonds and the interactions with various substrates .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: An organosilicon compound with similar properties but different alkyl groups.
Trimethoxysilane: Another alkoxysilane with methoxy groups instead of ethoxy groups.
Vinyltriethoxysilane: Contains a vinyl group, making it more reactive in certain applications .
Uniqueness
(1,1,2-TRIETHOXYNONYL)SILANE is unique due to its specific alkyl chain length and the presence of three ethoxy groups. This combination provides the compound with distinct properties, such as enhanced hydrophobicity and the ability to form strong siloxane bonds. These characteristics make it particularly useful in applications requiring durable and water-resistant coatings.
Propiedades
Fórmula molecular |
C15H31O3Si |
|---|---|
Peso molecular |
287.49 g/mol |
InChI |
InChI=1S/C15H31O3Si/c1-5-9-10-11-12-13-14(16-6-2)15(19,17-7-3)18-8-4/h14H,5-13H2,1-4H3 |
Clave InChI |
WTEGIUOPRMURLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(OCC)(OCC)[Si])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



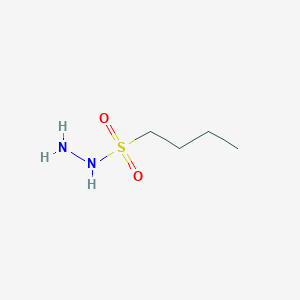

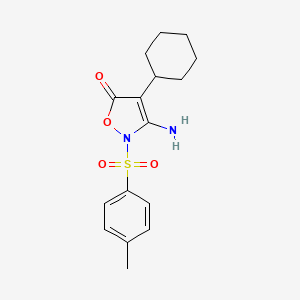

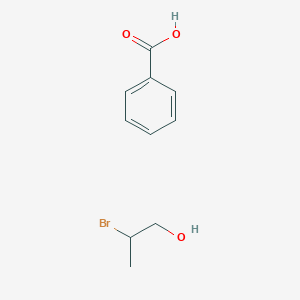
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)


